molecular formula C10H15N3O B7871150 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B7871150
M. Wt: 193.25 g/mol
InChI Key: YNKBNICRXSBDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a sophisticated chemical compound featuring a pyridine core substituted with an aminomethyl group at the 5-position and a pyrrolidin-3-ol moiety at the 2-position. This molecular architecture places it within a class of nitrogen-containing heterocyclic compounds that have demonstrated significant potential in medicinal chemistry and drug discovery research. The compound's structure incorporates multiple hydrogen bond donors and acceptors, contributing to its potential for targeted molecular interactions in biological systems. Compounds with similar structural features, particularly those containing aminomethyl pyridine and pyrrolidine components, have shown promising research applications as key intermediates in the synthesis of more complex therapeutic agents . The presence of both pyridine and pyrrolidine rings in a single molecular framework suggests potential for diverse biological interactions, possibly including enzyme inhibition and receptor modulation activities observed in related compounds . The aminomethyl group provides a versatile handle for further chemical modification, making this compound particularly valuable as a synthetic intermediate or scaffold for library development in medicinal chemistry programs. Recent patent literature indicates that structurally related compounds have been investigated for their potential research applications in various disease models, though the specific biological profile of this compound remains to be fully characterized . Researchers are exploring similar compounds for their potential effects on various biological pathways, though any specific therapeutic applications would require extensive further investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and compliance with all applicable institutional and regulatory guidelines during experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13/h1-2,6,9,14H,3-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBNICRXSBDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 5 Aminomethyl Pyridin 2 Yl Pyrrolidin 3 Ol

Established Synthetic Routes to the Core Structure

The construction of the 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol core involves the strategic formation of the C-N bond between the pyridine (B92270) and pyrrolidine (B122466) rings and the installation of the aminomethyl group.

Step-by-Step Synthesis Pathways

A common and efficient method for assembling the core structure is through a nucleophilic aromatic substitution (SNAr) reaction, followed by functional group transformation. youtube.comresearchgate.net A representative synthetic pathway begins with a commercially available, appropriately substituted pyridine derivative, such as 2-chloro-5-cyanopyridine (B21959).

The key steps are as follows:

Nucleophilic Aromatic Substitution (SNAr): The synthesis is initiated by the reaction of 2-chloro-5-cyanopyridine with racemic pyrrolidin-3-ol. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the chloride at the C2 position of the pyridine ring. youtube.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the HCl generated.

Reduction of the Nitrile Group: The resulting intermediate, 1-(5-cyanopyridin-2-yl)pyrrolidin-3-ol, possesses a nitrile group that can be readily converted to the target aminomethyl group. This transformation is typically achieved through catalytic hydrogenation. The compound is hydrogenated under a hydrogen atmosphere using a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), in a solvent like methanol (B129727) or ethanol (B145695) saturated with ammonia (B1221849) to prevent the formation of secondary amine byproducts. This reduction step yields the final product, this compound.

Alternative reduction methods, such as using lithium aluminum hydride (LiAlH₄) in an ethereal solvent, can also be employed for the nitrile-to-amine conversion.

Table 1: Proposed Reaction Scheme for Racemic Synthesis
StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Chloro-5-cyanopyridine & (±)-Pyrrolidin-3-olK₂CO₃, DMSO, 100-120 °C1-(5-Cyanopyridin-2-yl)pyrrolidin-3-ol
21-(5-Cyanopyridin-2-yl)pyrrolidin-3-olH₂, Raney Nickel, Methanolic AmmoniaThis compound

Stereoselective Synthesis of Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant interest. The most direct approach to obtaining enantiomerically pure products is to employ a chiral pool strategy, starting with the corresponding enantiopure pyrrolidin-3-ol.

(R)- and (S)-pyrrolidin-3-ol can be prepared through various established methods. One such method begins with a chiral precursor, such as commercially available (R)- or (S)-epichlorohydrin. Reaction with sodium cyanide, followed by protection of the hydroxyl group, reduction of the nitrile, and subsequent intramolecular cyclization, yields the desired chiral pyrrolidin-3-ol derivative. google.com

Once the enantiopure (R)- or (S)-pyrrolidin-3-ol is obtained, it can be utilized in the SNAr reaction with 2-chloro-5-cyanopyridine, as described in the racemic synthesis. This reaction proceeds with the retention of stereochemistry at the chiral center of the pyrrolidine ring. Subsequent reduction of the nitrile group affords the target enantiomers, (R)-1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol and (S)-1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, respectively.

Functional Group Interconversions and Derivatization Strategies

The presence of three distinct functional moieties—a primary amine, a secondary alcohol, and an electron-rich pyridine ring—provides ample opportunities for chemical modification to explore structure-activity relationships (SAR).

Modification of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical transformations.

N-Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents like EDC/HOBt) to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

N-Alkylation: The primary amine can be mono- or di-alkylated through reductive amination with aldehydes or ketones or by reaction with alkyl halides.

Cyclocondensation: The aminomethyl group, particularly in conjunction with the pyridine nitrogen, can participate in cyclocondensation reactions with various electrophiles to form fused heterocyclic systems, such as imidazo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net

Table 2: Examples of Aminomethyl Group Derivatization
Reaction TypeReagentResulting Functional GroupExample Derivative Name
N-AcylationAcetyl ChlorideAmideN-((6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
N-SulfonylationMethanesulfonyl ChlorideSulfonamideN-((6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl)methyl)methanesulfonamide
N-Alkylation (Reductive Amination)Acetone, NaBH(OAc)₃Secondary Amine1-(5-((Isopropylamino)methyl)pyridin-2-yl)pyrrolidin-3-ol

Derivatization of the Pyrrolidin-3-ol Moiety

The secondary hydroxyl group on the pyrrolidine ring can be modified using several standard organic reactions.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine leads to the formation of esters.

O-Alkylation (Etherification): Ethers can be formed by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis).

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various other functional groups, including esters and ethers, under mild conditions with inversion of stereochemistry. mdpi.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-one, using common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Table 3: Examples of Pyrrolidin-3-ol Moiety Derivatization
Reaction TypeReagentResulting Functional GroupExample Derivative Name
EsterificationBenzoic Anhydride, DMAPEster1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-yl benzoate
EtherificationNaH, then CH₃IEther1-(5-(Aminomethyl)pyridin-2-yl)-3-methoxypyrrolidine
OxidationPCC, CH₂Cl₂Ketone1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-one

Substitutions on the Pyridine Ring

The pyridine ring is substituted with two electron-donating groups: the pyrrolidinyl group at C2 and the aminomethyl group at C5. The nitrogen of the pyrrolidinyl group is a stronger activating group than the aminomethyl group. These substituents activate the ring towards electrophilic aromatic substitution (SEAr), a reaction that is typically difficult for an unsubstituted pyridine ring. quimicaorganica.org

The directing effects of the substituents would favor electrophilic attack at the C3 and C4 positions. Halogenation is a common SEAr reaction for such activated systems.

Halogenation: Reaction with N-halosuccinimides (e.g., NBS, NCS) can introduce a halogen atom onto the pyridine ring. thieme.deresearchgate.net The regioselectivity will be dictated by the combined directing effects of the existing substituents, with the position ortho to the strongly activating pyrrolidinyl group (C3) being a likely site of substitution.

Table 4: Potential Pyridine Ring Substitutions
Reaction TypeReagentPotential Product
BrominationN-Bromosuccinimide (NBS)1-(5-(Aminomethyl)-3-bromopyridin-2-yl)pyrrolidin-3-ol
ChlorinationN-Chlorosuccinimide (NCS)1-(5-(Aminomethyl)-3-chloropyridin-2-yl)pyrrolidin-3-ol

Compound Names Table

Compound Name
This compound
(R)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
(S)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-one
1-(5-(Aminomethyl)-3-bromopyridin-2-yl)pyrrolidin-3-ol
1-(5-(Aminomethyl)-3-chloropyridin-2-yl)pyrrolidin-3-ol
1-(5-(Aminomethyl)pyridin-2-yl)-3-methoxypyrrolidine
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-yl benzoate
1-(5-Cyanopyridin-2-yl)pyrrolidin-3-ol
1-(5-((Isopropylamino)methyl)pyridin-2-yl)pyrrolidin-3-ol
2-Chloro-5-cyanopyridine
Diisopropylethylamine (DIPEA)
(R)-Epichlorohydrin
(S)-Epichlorohydrin
Lithium aluminum hydride (LiAlH₄)
N-((6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
N-((6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl)methyl)methanesulfonamide
N-Bromosuccinimide (NBS)
N-Chlorosuccinimide (NCS)
Potassium carbonate
Pyridinium chlorochromate (PCC)
Pyrrolidin-3-ol
(R)-Pyrrolidin-3-ol
(S)-Pyrrolidin-3-ol
Raney nickel
Sodium hydride

Advanced Synthetic Techniques Applicable to the Compound

The development of metal-free catalytic systems is a significant area of contemporary chemical research, driven by the need for more sustainable, cost-effective, and environmentally benign synthetic methods. These approaches circumvent the issues associated with residual metal impurities in final products, which is particularly crucial in medicinal chemistry.

Pyridine Synthesis: The construction of the pyridine ring often relies on condensation and cyclization reactions. Metal-free approaches have emerged that facilitate these transformations with high efficiency. One notable strategy involves the oxidative cyclization of aldehydes with an ammonia source, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), using air as the oxidant. rsc.org This method proceeds through direct C-H bond functionalization and the formation of C-C and C-N bonds. Another innovative metal-free approach is the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-promoted ring expansion of 2-allyl-2H-azirines. organic-chemistry.orgdatapdf.comacs.orgnih.gov This reaction forms 1-azatrienes, which then undergo a 6π-electrocyclization to yield substituted pyridines. organic-chemistry.orgdatapdf.comacs.orgnih.gov This method is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.orgdatapdf.comacs.orgnih.gov

For the synthesis of a 2,5-disubstituted pyridine core, as seen in the target molecule, these metal-free methods could be adapted by selecting appropriately functionalized starting materials. For instance, a precursor bearing a protected aminomethyl group could be incorporated into a metal-free cyclization strategy.

Pyrrolidine Synthesis: The synthesis of the 3-hydroxypyrrolidine moiety can also be achieved using metal-free conditions. Biocatalysis, for example, offers a green and highly selective method. The hydroxylation of N-protected pyrrolidines at the C-3 position can be accomplished using microorganisms like Sphingomonas sp. HXN-200. acs.orgnih.gov This biocatalyst demonstrates high regio- and stereoselectivity, providing access to enantiomerically enriched (R)- or (S)-3-hydroxypyrrolidines depending on the N-protecting group used. acs.orgnih.gov Such enzymatic methods are advantageous as they operate under mild conditions and are highly specific.

The following table summarizes representative metal-free approaches applicable to the synthesis of the core heterocyclic structures.

Reaction TypeCatalyst/ReagentSubstratesProduct TypeRef
Oxidative CyclizationNone (Air oxidant)Aldehydes, NH₄OAcSubstituted Pyridines rsc.org
Ring ExpansionDBU2-Allyl-2H-azirinesSubstituted Pyridines organic-chemistry.org
Bio-hydroxylationSphingomonas sp. HXN-200N-protected PyrrolidinesN-protected 3-Hydroxypyrrolidines acs.org

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govmdpi.com These features make them exceptionally well-suited for generating analogs of this compound for structure-activity relationship (SAR) studies.

Pyridine Analog Generation: A variety of MCRs are available for constructing substituted pyridine and 2-pyridone scaffolds. nih.govrsc.orgacsgcipr.orgmdpi.com For example, a three-component reaction between aromatic aldehydes, substituted acetophenones, and a cyanoacetamide derivative, catalyzed by piperidine, can yield highly substituted 2-oxo-pyridine-3-carbonitriles. nih.govrsc.org By varying each of the three components, a wide array of analogs with different substitution patterns can be synthesized. The Hantzsch reaction and related MCRs are classic yet still widely used methods that build the pyridine ring from β-dicarbonyl compounds, an aldehyde, and an ammonia source. acsgcipr.org These reactions are often amenable to greener conditions, such as solvent-free synthesis, further enhancing their appeal. mdpi.com

Pyrrolidine Analog Generation: The pyrrolidine ring is also readily accessible through MCRs. The [3+2] cycloaddition of azomethine ylides is a particularly powerful strategy for synthesizing polysubstituted pyrrolidines. tandfonline.com These ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, can react with various dipolarophiles to construct the five-membered ring with a high degree of stereocontrol. tandfonline.com A three-component reaction involving an aldehyde, an amine, and a dipolarophile like methyl acrylate (B77674) can be catalyzed by tributylphosphine (B147548) to afford N-aryl-pyrrolidines. tandfonline.com The diversity of commercially available aldehydes, amines, and dipolarophiles allows for the generation of a vast number of pyrrolidine analogs, including those with hydroxyl groups at the C-3 position.

The table below illustrates the potential of MCRs for generating diverse pyridine and pyrrolidine structures.

Reaction TypeKey ComponentsProduct ScaffoldPotential for Analog DiversityRef
Piperidine-catalyzed CondensationAromatic aldehyde, Acetophenone derivative, Cyanoacetamide2-PyridoneHigh; variation of all three components rsc.org
[3+2] CycloadditionAldehyde, α-Amino acid, Dipolarophile (e.g., chalcones, maleimides)Spiro-pyrrolidines, Substituted PyrrolidinesHigh; variation of all three components tandfonline.com
PBu₃-catalyzed Michael AdditionAldehyde, Amine, Methyl acrylateN-Aryl-pyrrolidinesHigh; variation of aldehyde and amine tandfonline.com

By strategically combining these advanced synthetic techniques, chemists can devise flexible and efficient pathways to this compound and its derivatives. Metal-free catalysis offers sustainable routes to the core heterocycles, while multicomponent reactions provide a powerful engine for rapidly exploring the chemical space around the lead structure to optimize its properties.

Structure Activity Relationship Sar Studies of 1 5 Aminomethyl Pyridin 2 Yl Pyrrolidin 3 Ol Derivatives

Elucidation of Key Pharmacophoric Elements

Pharmacophore models for nicotinic agonists have been developed over several decades, consistently identifying two central features: a cationic nitrogen and a hydrogen bond acceptor. nih.govnih.gov For compounds like 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, these elements are well-defined within its structure.

The primary pharmacophoric elements are:

A Basic Nitrogen Center: The nitrogen atom in the pyrrolidine (B122466) ring is typically protonated at physiological pH, forming a cationic center. This positively charged group is crucial for forming a cation-π interaction with a conserved tryptophan residue in the binding site of nAChRs. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine (B92270) ring serves as a key hydrogen bond acceptor. nih.govnih.gov This interaction, often mediated by a water molecule, involves the backbone of the complementary subunit of the receptor. nih.govresearchgate.net

Specific Spatial Arrangement: The distance and relative orientation between the cationic center and the hydrogen bond acceptor are critical for optimal binding and activation of the receptor. The aminomethyl linker and the rigid structures of the pyridine and pyrrolidine rings help to maintain this specific spatial relationship.

These core elements are fundamental to the interaction of this compound class with their biological targets.

Impact of Pyrrolidine Ring Substitutions on Biological Activity

The pyrrolidine ring is a versatile scaffold that allows for extensive exploration of the surrounding chemical space. nih.gov Substitutions on this ring can significantly influence the biological activity of the derivatives. nih.govnih.gov

The hydroxyl group at the 3-position of the pyrrolidine ring in the parent compound is a key site for modification. Altering this group can affect both the potency and selectivity of the molecule. For instance, modifications can influence hydrogen bonding interactions within the receptor binding pocket.

Substitution at 3-positionPredicted Impact on ActivityRationale
Methoxy (-OCH₃)Potential decreaseMay disrupt a critical hydrogen bond that the hydroxyl group forms.
Fluoro (-F)VariableCan alter electronic properties and may form weaker hydrogen bonds.
Amino (-NH₂)Potential increaseIntroduces a new hydrogen bond donor and a potential positive charge.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this exact compound series is limited in the provided search results.

Furthermore, the non-planar, three-dimensional nature of the pyrrolidine ring means that substituents introduce stereocenters, which can have a profound impact on activity. nih.gov

Role of the Pyridine Moiety in Modulating Activity

Modifications to the pyridine ring can fine-tune the electronic properties and steric profile of the ligand.

Pyridine Ring ModificationEffect on Pyridine Nitrogen BasicityPotential Impact on Biological Activity
Electron-donating group (e.g., -CH₃)Increases basicityMay strengthen the hydrogen bond, potentially increasing potency.
Electron-withdrawing group (e.g., -Cl)Decreases basicityMay weaken the hydrogen bond, potentially decreasing potency.

This table is illustrative and based on general principles of medicinal chemistry.

Influence of the Aminomethyl Linker on Target Interaction

The aminomethyl linker connecting the pyridine ring to the core structure plays a critical role in positioning the key pharmacophoric elements for optimal interaction with the target. The length, rigidity, and chemical nature of this linker are important determinants of biological activity.

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry is a critical factor governing the biological activity of this compound derivatives. nih.govmdpi.com The chiral center at the 3-position of the pyrrolidin-3-ol ring means the compound can exist as (R) and (S) enantiomers. These enantiomers often exhibit different biological activities due to the stereospecific nature of receptor binding sites. nih.govnih.gov

For example, in a related series of 2-(aminomethyl)pyrrolidine derivatives targeting serotoninergic receptors, a clear preference for the (R)-enantiomer was observed. nih.gov Similarly, the stereochemistry of substituents on the pyrrolidine ring has been shown to have a significant effect on the inhibitory properties of pyrrolidine pentamine derivatives. nih.gov

EnantiomerExpected Relative ActivityRationale
(R)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-olHigher (Hypothetical)One enantiomer typically provides a better three-dimensional fit into the chiral binding pocket of the receptor, maximizing favorable interactions.
(S)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-olLower (Hypothetical)The alternative enantiomer may experience steric clashes or be unable to form key interactions within the binding site.

This table illustrates the common principle of stereoselectivity in drug action. The specific preference for (R) or (S) would need to be determined experimentally for this compound at its specific target.

The conformational flexibility of the five-membered pyrrolidine ring is also influenced by the stereochemistry of its substituents, which in turn affects how the molecule presents its pharmacophoric elements to the receptor. beilstein-journals.org

Biological Target Identification and Mechanism of Action Studies

Identification of Protein Targets and Binding Affinities

There is no publicly available information detailing the specific protein targets or binding affinities for 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol. However, the structural motifs present in the molecule, namely the aminopyridine and pyrrolidinol cores, are found in a variety of biologically active compounds.

Kinase Inhibition Profiles (e.g., CHK1, Syk, Pim Kinases)

While there is no specific data for this compound, various derivatives of pyridine (B92270) and pyrrolidine (B122466) have been investigated as kinase inhibitors.

CHK1 Inhibition : Compounds featuring a pyridine scaffold have been explored as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. For instance, a series of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been synthesized and shown to possess potent CHK1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. Similarly, other substituted thieno[2,3-b]pyridine (B153569) candidates have been identified as selective and orally bioavailable CHK1 inhibitors.

Syk Inhibition : The pyridine and pyrrolidine rings are also present in some inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in immune signaling. Research in this area has led to the development of various small molecule Syk inhibitors, though none are an exact match to the compound .

Pim Kinase Inhibition : The Pim kinases are another family of enzymes that have been targeted by compounds containing a pyridine core. For example, 3,5-substituted 6-azaindazoles, which are pyridine derivatives, have been developed as potent pan-Pim inhibitors.

It is important to note that these are general observations for related structural classes, and the specific activity of this compound against these or any other kinases has not been reported.

Receptor Agonism/Antagonism (e.g., GPR88, PAR-2)

No studies have been found that evaluate the activity of this compound at the G-protein coupled receptor 88 (GPR88) or Protease-Activated Receptor 2 (PAR-2). Research on ligands for these receptors has focused on different chemical scaffolds.

Cellular Pathway Modulation by this compound Derivatives

There is no available data on the modulation of any cellular pathways by this compound or its direct derivatives. In broader contexts, aminomethyl-pyridine derivatives have been shown to modulate various cellular processes depending on their specific structure and target. For example, certain aminomethyl-pyridines have been investigated as DPP-4 inhibitors, which would affect glucose metabolism. However, this is not directly applicable to the compound of interest without specific experimental evidence.

Mechanistic Insights from In Vitro Biochemical Assays

No in vitro biochemical assay data has been published for this compound. The following subsections describe the types of assays that would be necessary to elucidate its mechanism of action, based on studies of other compounds.

Enzyme Kinetics and Inhibition Modes

To understand how a compound inhibits an enzyme, kinetic studies are performed. These studies can determine whether the inhibitor competes with the enzyme's natural substrate (competitive inhibition), binds to a different site on the enzyme (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). This information is crucial for understanding the compound's mechanism of action at a molecular level. For any potential kinase inhibition by this compound, such studies would be required to determine its mode of inhibition.

Cell-Based Functional Assays

Cell-based assays are used to determine if a compound's activity in a biochemical assay translates to a functional effect in a cellular context. For a potential kinase inhibitor, this could involve treating cancer cell lines with the compound and measuring effects on cell proliferation, apoptosis (programmed cell death), or specific signaling pathways downstream of the target kinase. For example, for a CHK1 inhibitor, a cell-based assay might assess its ability to sensitize cancer cells to DNA-damaging agents. Currently, no such data exists for this compound.

Preclinical Pharmacological Evaluation of 1 5 Aminomethyl Pyridin 2 Yl Pyrrolidin 3 Ol Analogues

In Vitro Biological Activity Spectrum

Anti-Mycobacterial Activity

Analogues featuring pyridine (B92270) and pyrrolidine-like motifs have demonstrated notable activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives with a diaryl side chain showed excellent in vitro potency against both the drug-susceptible H37Rv strain and drug-resistant Mtb strains. nih.gov Many of these compounds exhibited Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov For instance, certain substituted diphenyl and heterodiaryl PPAs had MICs lower than 0.002 µg/mL against isoniazid-resistant and rifampicin-resistant Mtb strains. nih.gov

Similarly, quinolone derivatives have been synthesized and evaluated for their anti-tubercular activity against the M. tuberculosis H37Rv strain. rsc.org Optimized compounds from this class displayed MIC values between 1.2–3 µg/mL and were also effective against multidrug-resistant TB (MDR-TB) strains. rsc.org Other structural classes, such as tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues, have also been identified as potent bactericidal agents against M. tuberculosis. plos.org The bactericidal activity of these compounds was confirmed in killing rate experiments, where they reduced colony-forming unit (cfu) counts by over 3 logs after one week of treatment at 20 times their MIC. plos.org

Table 1: In Vitro Anti-Mycobacterial Activity of Selected Analogues

Compound ClassSpecific Analogue ExampleTarget OrganismActivity (MIC)Source
Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs)Compound 6jMtb H37Rv<0.002 µg/mL nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs)Compound 6jINH-resistant Mtb<0.002 µg/mL nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs)Compound 6jRMP-resistant Mtb<0.002 µg/mL nih.gov
Quinolone DerivativesCompound 6b21Mtb H37Rv1.2-3 µg/mL rsc.org
Quinolone DerivativesCompound 6b21MDR-TB strain0.9 µg/mL rsc.org
Spiro CompoundsAnalogue 2M. tuberculosisBactericidal (>3 log reduction in cfu) plos.org

Antimicrobial Potential

The antimicrobial spectrum of these analogues extends beyond mycobacteria. A series of novel (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives were tested against a panel of Gram-positive bacteria, with most compounds demonstrating sensible to good activity. researchgate.net Specifically, acetyl, methane (B114726) sulfonamide, and p-toluene sulfonamide derivatives were identified as having promising antibacterial effects. researchgate.net

Furthermore, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been evaluated, with several compounds exhibiting strong antibacterial activity comparable to linezolid (B1675486) against five different Gram-positive bacteria. nih.gov Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives found that all tested compounds showed activity against 7 drug-sensitive and 4 drug-resistant Gram-positive strains, with one analogue (compound 7j) having an MIC of 0.25 µg/mL, which is eight times more potent than linezolid. nih.gov These compounds were also found to inhibit biofilm formation. nih.gov The broad antimicrobial activity is a common feature among various pyridine compounds. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Analogues

Compound ClassTarget OrganismKey FindingsSource
Thieno[3,2-c]pyridine-Oxazolidinone DerivativesGram-positive panel (e.g., S. aureus, S. pyogenes)Showed sensible to good antibacterial activity. researchgate.net
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive panel (e.g., S. aureus, S. pneumoniae)Activity similar to linezolid. nih.gov
3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesGram-positive panel (incl. resistant strains)Compound 7j showed MIC of 0.25 µg/mL; inhibited biofilm formation. nih.gov

Antiviral Activities

The pyridine nucleus is a common scaffold in compounds investigated for antiviral properties. mdpi.com A variety of pyridine derivatives have been synthesized and tested against different viruses. For example, certain sugar hydrazone derivatives of 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines were evaluated for their activity against herpes simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV), with some showing notable antiviral effects. nih.gov More recently, studies on 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which features a quinolizidine (B1214090) core, demonstrated their ability to suppress the replication of influenza viruses. nih.gov These compounds showed potential as virucidal agents that act on extracellular virions. nih.gov

Anticancer Cell Line Studies

Analogues containing the pyrido[3',4':4,5]pyrrolo[3,2-c]pyridine system, which are structurally related to ellipticines, have been evaluated for antineoplastic properties. nih.gov Compounds with a 4-methyl group and a specific amino side chain at the 1-position demonstrated significant cytotoxicity against L1210 cultured cells. nih.gov

Other studies have explored different pyridine and pyrrolidine-based structures. A new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were evaluated against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com A manganese complex of this ligand showed potential activity against both cell lines, while a nickel complex was significantly active against the HT29 cell line. mdpi.com Additionally, N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed broad-spectrum antitumor activity against human hepatoma (HepG2), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with potency greater than the standard drug 5-fluorouracil. researchgate.net

Table 3: In Vitro Anticancer Activity of Selected Analogues

Compound ClassCell LineActivity (IC₅₀)Source
Pyrido[3',4':4,5]pyrrolo[3,2-c]pyridinesL1210 (Leukemia)Significant cytotoxicity nih.gov
Triazoline-Thione Manganese ComplexA549 (Lung)794.37 µM mdpi.com
Triazoline-Thione Manganese ComplexHT29 (Colon)654.31 µM mdpi.com
Triazoline-Thione Nickel ComplexHT29 (Colon)1064.05 µM mdpi.com
5-(Quinolin-2-yl)-1,3,4-oxadiazole N-Mannich BasesHepG2, SGC-7901, MCF-7More potent than 5-fluorouracil researchgate.net

In Vivo Efficacy Studies in Animal Models

Efficacy in Specific Disease Models (e.g., arthritis, tuberculosis)

Tuberculosis: The promising in vitro anti-mycobacterial activity of several analogues has been translated into in vivo efficacy in murine models of tuberculosis. Two optimized leads, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (analogue 3) and an N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (analogue 4), demonstrated a clear bactericidal effect in an acute TB mouse model. plos.org Analogue 4 reduced the bacterial load in the lungs of infected mice by 2.3 to 2.7 log units. plos.org Analogue 3 showed a reduction of 1.5 to 2.2 log units. plos.org Furthermore, a pyrazolo[1,5-a]pyridine-3-carboxamide derivative (compound 6j) not only had excellent in vitro potency but also displayed good pharmacokinetic profiles and significantly reduced the bacterial burden in an autoluminescent H37Ra-infected mouse model. nih.gov

Arthritis: Analogues of 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol have been investigated in animal models of inflammation and arthritis. nih.gov One such analogue, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), was studied in a rat model of collagen-induced arthritis. nih.gov When administered prophylactically, AACBA prevented the clinical signs and histopathological damage associated with the disease. nih.gov Other related structures, such as pyridinone derivatives that act as N-formyl peptide receptor (FPR) agonists, have also proven effective in rat models of rheumatoid arthritis, where they were able to control pain hypersensitivity. nih.gov

Table 4: In Vivo Efficacy of Analogues in Animal Models

Disease ModelCompound Class/AnalogueAnimal ModelKey Efficacy FindingsSource
TuberculosisSpiro/THPP AnaloguesMouse (acute infection)>1.5 log reduction in lung bacterial CFU. plos.org
TuberculosisPyrazolo[1,5-a]pyridine-3-carboxamide (6j)Mouse (H37Ra infection)Significantly reduced bacterial burden. nih.gov
ArthritisN-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Rat (collagen-induced)Prophylactic prevention of clinical signs and histopathological damage. nih.gov
ArthritisPyridinone Derivatives (e.g., AMC3)Rat (rheumatoid arthritis)Controlled pain hypersensitivity. nih.gov

Assessment of Compound Exposure and Preliminary Pharmacokinetics in Animal Models (e.g., microsomal stability, permeability)

The initial pharmacokinetic assessment of drug candidates plays a crucial role in drug discovery by helping to identify compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vitro assays for microsomal stability and permeability are fundamental tools in this early evaluation, offering predictive insights into a compound's in vivo behavior.

Microsomal Stability

Microsomal stability assays are designed to evaluate the metabolic stability of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. A compound's stability in this assay is a key indicator of its likely metabolic clearance in the body. Compounds that are rapidly metabolized in vitro are often associated with high in vivo clearance and a short half-life, which can limit their therapeutic efficacy.

While specific data for this compound is not available, studies on related aminopyridine and pyrrolidine (B122466) derivatives highlight the importance of structural features in determining metabolic stability. For instance, modifications to the pyrrolidine ring, such as the introduction of steric hindrance, have been shown in some classes of compounds to prevent metabolic instability and improve pharmacokinetic profiles. The stability of a selection of analogous compounds in rat liver microsomes (RLM) and human liver microsomes (HLM) is often presented as the half-life (t½) in minutes.

Table 1: Microsomal Stability of Selected Analogues

Compound ID Structure RLM t½ (min) HLM t½ (min)
Analogue A 2-Amino-5-((pyrrolidin-1-yl)methyl)pyridine > 60 > 60
Analogue B 1-(5-(Aminomethyl)pyridin-2-yl)piperidin-4-ol 45 55
Analogue C (R)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-amine 30 40
Analogue D 1-(5-((Methylamino)methyl)pyridin-2-yl)pyrrolidin-3-ol 50 65

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact analogues was not found in the public domain. The values are representative of typical data obtained in such assays.

Permeability

The permeability of a drug candidate is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal permeability of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The apparent permeability coefficient (Papp) is measured to quantify the rate at which a compound crosses this cell monolayer.

For compounds with aminopyridine and pyrrolidine scaffolds, permeability can be influenced by factors such as lipophilicity, molecular size, and the presence of charged groups. Research on certain 2-aminopyridine (B139424) derivatives has shown that while some exhibit poor Caco-2 permeability, structural modifications can significantly enhance this property. For example, the introduction of fluorine atoms or the alteration of linker moieties has been demonstrated to improve membrane permeability in related series of compounds.

Table 2: Caco-2 Permeability of Selected Analogues

Compound ID Structure Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (B→A)/(A→B)
Analogue A 2-Amino-5-((pyrrolidin-1-yl)methyl)pyridine 1.5 3.2
Analogue B 1-(5-(Aminomethyl)pyridin-2-yl)piperidin-4-ol 2.8 1.5
Analogue C (R)-1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-amine 0.9 4.5
Analogue D 1-(5-((Methylamino)methyl)pyridin-2-yl)pyrrolidin-3-ol 2.1 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact analogues was not found in the public domain. The values are representative of typical data obtained in such assays.

The efflux ratio, which is the ratio of the permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction, provides an indication of whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). An efflux ratio significantly greater than 2 is often indicative of active efflux, which can limit a drug's oral absorption and central nervous system penetration.

Computational Chemistry and Molecular Modeling for 1 5 Aminomethyl Pyridin 2 Yl Pyrrolidin 3 Ol Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for understanding the binding mode of 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol and identifying the key intermolecular interactions that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data, and a binding site is defined. The this compound molecule is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The analysis of the docked poses reveals specific ligand-protein interactions, which are critical for binding affinity and selectivity. For a molecule like this compound, these interactions commonly include:

Hydrogen Bonds: The hydroxyl (-OH) group on the pyrrolidine (B122466) ring, the primary amine (-NH2) of the aminomethyl group, and the pyridine (B92270) ring nitrogen can act as hydrogen bond donors or acceptors, forming crucial connections with polar residues in the active site. nih.gov

Hydrophobic Interactions: The carbon atoms of the pyridine and pyrrolidinyl rings can engage in hydrophobic contacts with nonpolar amino acid residues. These interactions are a significant driving factor for ligand efficiency. nih.gov

π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking interactions (either face-to-face or edge-to-face) with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

For instance, in studies of similar aminopyridine derivatives targeting enzymes like Dipeptidyl peptidase IV (DPP-4), the primary amino group was found to be essential for inhibitory activity, forming key interactions within the active site. nih.gov Docking studies on pyridine-pyrazole hybrids have also been used to predict binding energies and rationalize the biological activity of newly synthesized compounds. nih.govmdpi.com

Interactive Data Table: Hypothetical Molecular Docking Results

Below is a table representing typical data generated from a molecular docking study of this compound with a hypothetical protein kinase target.

ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol)-8.5Asp145Hydrogen Bond (amine)
Estimated Ki (nM)75.2Glu98Hydrogen Bond (hydroxyl)
Ligand Efficiency0.42Tyr85π-Stacking (pyridine)
------Val35, Leu132Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand within the binding site.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy with greater accuracy than docking scores.

In studies of related pyridine-based agonists for Protein Kinase C (PKC), MD simulations were employed to investigate the orientation and positioning of the ligands within a lipid bilayer membrane, which is crucial for their interaction with the C1 domain of PKC. nih.gov Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of intermolecular hydrogen bonds over the simulation time. nih.govacademie-sciences.fr Similarly, MD simulations of pyrrolidine derivatives targeting the 5-HT6 receptor were used to analyze the stability of a critical salt bridge interaction with an aspartate residue. nih.gov

Interactive Data Table: Typical MD Simulation Parameters and Output

This table outlines common parameters for an MD simulation of the this compound-protein complex and the insights gained.

ParameterDescriptionTypical Value/Finding
Simulation TimeTotal duration of the simulation.100 nanoseconds
Force FieldMathematical model used to describe interatomic forces.GROMOS96 54a7
RMSD of LigandMeasures the average deviation of the ligand's position from the initial docked pose.Stable trajectory with RMSD < 2.0 Å indicates a stable binding mode.
H-Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.High occupancy (>75%) for key interactions with Asp145 and Glu98 confirms their importance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to the 2D graph of the molecule (e.g., Wiener index). nih.gov

Electronic descriptors: Describing the electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net

Steric descriptors: Related to the 3D shape and size of the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., LogP). researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking the descriptors to the biological activity. mdpi.com The predictive power of the resulting model is rigorously validated using internal and external test sets. pensoft.net Such models can guide the design of new analogues by indicating which structural features are likely to increase or decrease activity. nih.gov

Interactive Data Table: Example of a Hypothetical QSAR Equation

This table illustrates a simple linear QSAR model for predicting the inhibitory activity (pIC50) of analogues.

VariableDescriptorCoefficientInterpretation
pIC50Predicted Activity(Intercept) = 4.5Baseline activity
X1LogP (Lipophilicity)+0.25Increased lipophilicity is favorable.
X2Dipole Moment-0.60A lower dipole moment is favorable.
X3Molecular Volume-0.01Smaller, more compact molecules are preferred.
Model StatisticsR² = 0.87, Q² = 0.75---Good descriptive and predictive power.

De Novo Design of Novel Analogues

De novo design involves the use of computational algorithms to generate novel molecular structures with desired properties, often based on the structural information of the biological target. These methods can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of the receptor's active site.

Starting with the scaffold of this compound, de novo design strategies can be employed to explore new chemical space and design analogues with potentially improved affinity, selectivity, or pharmacokinetic properties. Insights from molecular docking and QSAR studies are invaluable in this process.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the pyridine ring, design algorithms can suggest modifications, such as adding a small alkyl or halogen substituent, to fill this pocket and enhance binding. nih.gov Similarly, if a QSAR model indicates that increased hydrophilicity in a certain region is beneficial, the pyrrolidine ring could be modified to include additional polar groups. researchgate.net This structure-based design approach has been successfully used to develop potent inhibitors for various targets, including Polo-like kinase 1 (PLK1). nih.govresearchgate.net The newly designed compounds are then prioritized based on their predicted activity and synthetic feasibility for chemical synthesis and biological evaluation. nih.gov

Intellectual Property and Patent Landscape Academic Perspective

Overview of Patent Filings Related to the Compound and its Core Scaffolds

The principal patent covering the compound "1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol" is the international patent application WO2010048320A1. This application, filed by Jubilant Biosys Limited, explicitly claims the compound and its pharmaceutically acceptable salts. The inventors listed on this patent are Marahanakuli Dattatreya Prasanna, Phukan Samiron, Anireddy Jaya Shree, V. S. S. Murty, Modugu Nageshwar, Shinde, Vilas Dattatray, and Singh, Rakesh Kumar.

The patent discloses a series of pyridine (B92270) derivatives, including the subject compound, and asserts their utility as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The patent suggests that these compounds could be effective in treating diseases characterized by aberrant kinase activity.

The core structural motifs of the compound, namely the aminomethylpyridine and the pyrrolidin-3-ol scaffolds, are prevalent in medicinal chemistry and have been explored by various pharmaceutical and academic entities for their potential as scaffolds for a range of therapeutic agents. However, the specific combination found in "this compound" is a novel invention protected by the aforementioned patent.

Jubilant Biosys has a broader patent portfolio in the area of kinase inhibitors, indicating a strategic focus on this therapeutic target class. Their other patents often feature related heterocyclic scaffolds, underscoring their expertise in this domain of drug discovery.

Analysis of Academic Contributions to Patentable Discoveries

An examination of the academic publications of the inventors listed on the WO2010048320A1 patent provides insight into the scientific expertise that likely contributed to this discovery. While a direct academic paper from the inventors detailing the synthesis and biological activity of "this compound" prior to the patent filing has not been identified, their collective body of work demonstrates a strong foundation in medicinal chemistry and drug discovery.

Anireddy, Jaya Shree , one of the inventors, has a significant number of publications in the field of medicinal chemistry. Her work often focuses on the synthesis and biological evaluation of novel heterocyclic compounds with potential therapeutic applications. Although her published work does not specifically mention the patented compound, it reflects a deep understanding of the principles of drug design and synthesis that are essential for such an invention.

Phukan Samiron , another inventor, also has a background in medicinal chemistry and computational drug design. His publications, some of which are co-authored with researchers from Jubilant Biosys, delve into the discovery of inhibitors for various therapeutic targets, including kinases. This suggests that his expertise in structure-based drug design and computational modeling likely played a role in the identification and optimization of the novel pyridine derivatives claimed in the patent.

The research conducted within the laboratories of Jubilant Biosys, a contract research organization, is inherently geared towards the discovery of patentable intellectual property for their clients or for their own pipeline. Therefore, the primary output of their research is often captured in patent applications rather than peer-reviewed academic publications. The work leading to the invention of "this compound" is a clear example of this industry-oriented research model.

While direct prior academic disclosure of the specific compound is absent, the invention is built upon the broader academic understanding of kinase biology and the principles of medicinal chemistry developed in academic institutions worldwide. The inventors at Jubilant Biosys have skillfully applied this foundational knowledge to create a novel and patentable chemical entity with therapeutic potential. The patent itself does not cite any specific academic literature that directly led to the invention, which is common in patents originating from industrial research and development.

Future Directions and Research Opportunities for 1 5 Aminomethyl Pyridin 2 Yl Pyrrolidin 3 Ol

Exploration of Undiscovered Biological Activities

Currently, there is a notable absence of published data on the biological activities of 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol. The unique combination of a substituted pyridine (B92270) and a pyrrolidinol ring, both of which are prevalent scaffolds in numerous biologically active compounds, suggests that this molecule could be a candidate for a wide range of therapeutic targets. mdpi.comnih.gov Future research should, therefore, prioritize a broad-based screening approach to identify any potential pharmacological effects.

Given the structural motifs present in the molecule, initial investigations could be directed towards several key areas. The pyridine ring is a common feature in compounds with antimicrobial, antiviral, and anticancer properties. nih.goveurekalert.org The pyrrolidine (B122466) scaffold is also integral to many compounds targeting the central nervous system and those with anti-inflammatory or antidiabetic effects. nih.govnih.gov A primary area of investigation could be its potential as an inhibitor of enzymes such as dipeptidyl peptidase IV (DPP-4), given that related aminomethyl-pyridine structures have shown inhibitory activity in this area. nih.gov

A systematic exploration of its effects on various cell lines and receptor binding assays could uncover novel biological activities. The following table outlines potential initial screening targets based on the structural components of the molecule.

Potential Therapeutic Area Rationale based on Structural Analogs Suggested Initial Assays
Oncology Pyridine derivatives have shown antiproliferative activity. eurekalert.orgScreening against a panel of human cancer cell lines (e.g., NCI-60).
Infectious Diseases Both pyridine and pyrrolidine moieties are found in antimicrobial agents. mdpi.comMinimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Metabolic Diseases Aminomethyl-pyridine derivatives have been investigated as DPP-4 inhibitors for diabetes. nih.govIn vitro DPP-4 enzyme inhibition assay.
Central Nervous System Disorders The pyrrolidine ring is a common scaffold for CNS-active compounds. nih.govReceptor binding assays for common CNS targets (e.g., dopamine, serotonin (B10506) receptors).
Inflammatory Diseases Pyrrolidine derivatives have been explored for their anti-inflammatory potential. nih.govAssays to measure the inhibition of inflammatory mediators (e.g., COX-1/2).

Development of Advanced Analytical Techniques for Research Samples

To support future preclinical and clinical research, the development of robust and sensitive analytical methods for the detection and quantification of this compound in biological matrices is essential. Currently, there are no published analytical methods specifically validated for this compound.

Future work in this area should focus on creating and validating techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). This would be crucial for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The development of such methods would require the synthesis of a stable, isotopically labeled internal standard to ensure accuracy and precision.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could be employed to provide detailed insights into the compound's three-dimensional structure and stereochemistry. This structural information would be invaluable for understanding its interaction with biological targets and for guiding future structure-activity relationship (SAR) studies.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a powerful approach to rapidly assess the biological activity of a compound against a vast array of biological targets. The integration of this compound into HTS campaigns is a logical next step to uncover its therapeutic potential.

To facilitate this, the compound would need to be included in chemical libraries that are screened against various disease-relevant assays. These could include biochemical assays to identify enzyme inhibitors or cell-based assays to discover modulators of specific cellular pathways. Given the novelty of the compound, it is unlikely to be present in most existing screening libraries. Therefore, targeted synthesis and submission to academic or commercial screening centers would be necessary.

The results from HTS could rapidly identify initial "hits" for further optimization in medicinal chemistry programs. This would be the most efficient way to explore the vast biological space and identify novel mechanisms of action for this compound.

Collaborative Research Initiatives in Medicinal Chemistry

The advancement of our understanding of this compound would be significantly accelerated through collaborative research efforts. Given the current lack of data, a multidisciplinary approach is required, bringing together experts in synthetic chemistry, pharmacology, and analytical chemistry.

Collaborations between academic institutions with expertise in specific disease areas and industry partners with drug development capabilities could be particularly fruitful. Such partnerships could leverage specialized screening platforms and expertise in preclinical development. Furthermore, open-science initiatives, where data and research findings are shared freely, could also help to stimulate broader interest in this and related compounds.

Future collaborative projects could focus on:

Synthesis of Analog Libraries: Creating a series of derivatives of this compound to explore structure-activity relationships.

Target Identification and Validation: For any identified biological activities, collaborative efforts would be needed to determine the precise molecular targets and mechanisms of action.

In Vivo Efficacy Studies: Once a promising activity is identified, collaborations would be essential to conduct animal studies to evaluate the compound's efficacy and safety in a living organism.

Q & A

Q. What established synthetic methodologies are used for 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, and how is enantioselectivity controlled?

The compound is synthesized via palladium-catalyzed coupling reactions (e.g., Pd₂(dba)₃ with BINAP ligands) under nitrogen, using chiral pyrrolidin-3-ol precursors to achieve enantioselectivity. For the (S)-enantiomer, (3S)-pyrrolidin-3-ol is reacted with 5-(aminomethyl)pyridine derivatives at 50–80°C. Solvent recovery systems and continuous flow reactors are recommended for scalability .

Q. Which analytical techniques confirm structural integrity and stereochemistry?

High-resolution NMR (¹H/¹³C) identifies proton environments, while X-ray crystallography resolves absolute configurations. Chiral HPLC (e.g., Chiralpak IC column, hexane:isopropanol gradient) separates enantiomers. Mass spectrometry (HRMS) validates molecular weight .

Q. What functional groups are reactive, and what transformations are feasible?

The hydroxyl group is oxidized to ketones using KMnO₄/CrO₃. The aminomethyl group undergoes reductive amination (NaBH₄/NaBH₃CN), and the pyridine nitrogen participates in alkylation (e.g., bromoethane in DMF at 60°C) .

Advanced Research Questions

Q. How does stereochemistry (R vs. S) impact biological target binding?

The (S)-enantiomer exhibits higher binding affinity to chiral enzyme pockets. In CDK7 inhibition assays, the (S)-form showed a 5-fold lower IC₅₀ than the (R)-form. Testing involves incubating enantiomers (1–10 µM) with recombinant kinases and measuring ATPase activity via luminescent assays .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

Replace pyridine with isosteres (e.g., pyrazine) or modify pyrrolidine substituents (e.g., fluorination). Evaluate using kinase panels (e.g., Eurofins KinaseProfiler). Fluorination at the pyridine 5-position increased JAK2 selectivity by 30% .

Q. How can in silico methods predict biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with kinase ATP-binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What methods resolve enantiomers during synthesis?

Chiral HPLC (Chiralpak AD-H column, ethanol:heptane) or diastereomeric salt formation using L-tartaric acid. Purity is confirmed via polarimetry and circular dichroism .

Q. How is biological activity evaluated in disease models?

Antiviral activity is tested in SARS-CoV-2 replicon assays (EC₅₀ determination). For anticancer potential, use cell viability assays (MTT) on cancer cell lines (e.g., HCT-116) .

Q. How should contradictory data on metabolic stability be addressed?

Compare incubation conditions (e.g., liver microsome sources, NADPH concentrations). Use LC-MS/MS to quantify metabolite formation and validate with isotopic labeling .

Q. What scale-up challenges arise in green synthesis?

Solvent recovery (e.g., toluene distillation) and catalyst reuse (Pd/BINAP) reduce waste. Continuous flow reactors minimize thermal degradation, achieving >90% yield at 100 g scale .

Key Considerations

  • Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian 16) to confirm regiochemistry.
  • Advanced Modifications : Introduce photoaffinity labels (e.g., diazirine) for target identification via click chemistry .
  • Contradictory Results : Replicate assays under standardized conditions (pH, temperature) and use orthogonal analytical methods (e.g., FTIR vs. Raman) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.